1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, a morpholine ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The morpholine ring is then attached via an ethoxy linker, and finally, the piperidine carboxamide moiety is introduced. Common reagents used in these reactions include dimethyl sulfate, morpholine, and piperidine, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the morpholine ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- **1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide
- **1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide
- **1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide
Uniqueness
The uniqueness of 1-(4,6-dimethyl-2-pyrimidinyl)-N-{2-[2-(4-morpholinyl)ethoxy]phenyl}-3-piperidinecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2-morpholin-4-ylethoxy)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H33N5O3/c1-18-16-19(2)26-24(25-18)29-9-5-6-20(17-29)23(30)27-21-7-3-4-8-22(21)32-15-12-28-10-13-31-14-11-28/h3-4,7-8,16,20H,5-6,9-15,17H2,1-2H3,(H,27,30) |
InChI Key |
MHCZQXFSLYEGAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3OCCN4CCOCC4)C |
Origin of Product |
United States |
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